molecular formula C6H7NO3 B104009 Methyl 5-methyloxazole-4-carboxylate CAS No. 41172-57-0

Methyl 5-methyloxazole-4-carboxylate

Cat. No.: B104009
CAS No.: 41172-57-0
M. Wt: 141.12 g/mol
InChI Key: UMYOVEXLUCPUAU-UHFFFAOYSA-N
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Description

Methyl 5-methyloxazole-4-carboxylate is a heterocyclic compound with the molecular formula C₆H₇NO₃. It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyloxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-methylisoxazole-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid can yield the desired ester . Another method involves the use of 18-crown-6 catalyst, potassium carbonate, and 4-toluenesulfonyl chloride at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Methyl 5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyloxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and ester group at the 4-position make it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

methyl 5-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYOVEXLUCPUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504861
Record name Methyl 5-methyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41172-57-0
Record name Methyl 5-methyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methyl-1,3-oxazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

A stirred mixture of methyl isocyanoacetate (7.0 g, 70 mmol, 1 eq) and DBU (10.06 g, 70 mmol, 1 eq) in THF was cooled to 0° C., and a solution of acetic anhydride (7.14 g, 70 mmol, 1 eq) in THF was added dropwise over 15 min. The reaction mixture was stirred for 12 h at room temperature. The solvent was removed by Rota-vapor and water was added. The mixture was extracted with EtOAc. The crude product was purified by silica gel (230-400) column chromatography using 30% EtOAc/hexane. Yield: 6.8 g (98%). 1H NMR (400 MHz, CDCl3): δ2.54 (s, 3H), 3.80 (s, 3H), 7.69 (s, 1H).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
10.06 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred mixture of 10.0 g of methyl isocyanoacetate, 15.1 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 133 ml of anhydrous THF was cooled to 0° C., and a solution of 10.2 g of acetic anhydride in 33 ml of THF was added dropwise over 15 minutes. The mixture was stirred overnight at room temperature and stripped of solvent. The residue was mixed with 250 ml of ethyl acetate, the mixture was washed with water, dried (MgSO4), filtered and stripped of solvent. The residue was chromatographed on silica gel with a 1:1 v:v ethyl acetate/hexane mixture as eluent. The middle fractions gave methyl 5-methyl-4-oxazolecarboxylate (4A) as a white solid, m.p.: 46.5°-47.0° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
133 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-methyloxazole-4-carboxylate
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Customer
Q & A

Q1: What makes methyl 5-methyloxazole-4-carboxylate a useful starting material in organic synthesis?

A1: this compound is a versatile building block due to its reactive carboxylate group and the presence of the oxazole ring. [, ] This allows for various chemical transformations. For example, the carboxylate group can be readily converted into other functional groups like hydrazides, amides, or acids. These intermediates can then be further reacted to form a range of heterocyclic compounds, such as substituted-oxazolo-1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. [] Furthermore, this compound was used as a key starting material in the total synthesis of hinduchelins A-D, highlighting its utility in constructing complex natural products. []

Q2: Can you provide an example of how the structure of this compound has been utilized to synthesize a specific class of compounds?

A2: In a study focusing on the synthesis of substituted-oxazolo-1,3,4-thiadiazoles, researchers reacted this compound with hydrazine hydrate to yield the corresponding hydrazide. [] This hydrazide intermediate was then further reacted with various reagents, including formic acid and phosphorus pentasulfide, to ultimately afford the desired substituted-oxazolo-1,3,4-thiadiazoles. This example showcases how the inherent reactivity of this compound can be leveraged for the step-wise construction of complex heterocyclic structures.

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